molecular formula C13H10N2OS2 B8786908 N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide

N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide

Cat. No.: B8786908
M. Wt: 274.4 g/mol
InChI Key: MXNSKRJJRCPKLM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve one-pot synthesis techniques that are efficient and environmentally friendly. These methods minimize the use of toxic solvents and reduce the formation of side products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C13H10N2OS2/c1-8-6-7-17-11(8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16)

InChI Key

MXNSKRJJRCPKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 2-amino-benzothiazole and 3-methyl-thiophene-2-carboxylic acid chloride in pyridine the title compound was obtained as a yellow solid (69% yield), MS: m/e=275.1 (M+H+).
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